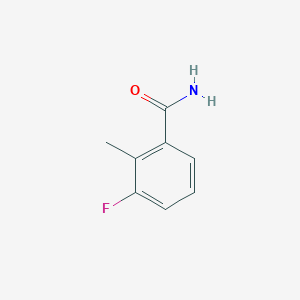

3-Fluoro-2-methylbenzamide

Overview

Description

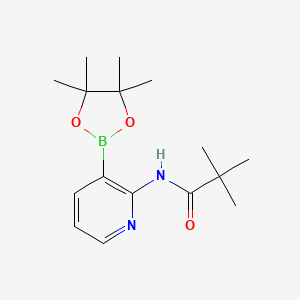

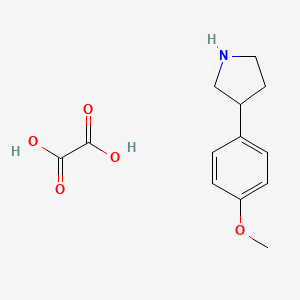

3-Fluoro-2-methylbenzamide is an aryl fluorinated building block . It is a compound with the molecular formula C8H8FNO .

Molecular Structure Analysis

The molecular weight of 3-Fluoro-2-methylbenzamide is 153.16 . The InChI code is 1S/C8H8FNO/c1-5-6 (8 (10)11)3-2-4-7 (5)9/h2-4H,1H3, (H2,10,11) .Physical And Chemical Properties Analysis

The physical form of 3-Fluoro-2-methylbenzamide is solid . It is stored in a sealed container in a dry room at room temperature .Scientific Research Applications

Novel Crystalline Forms and Drug Development

3-Fluoro-2-methylbenzamide is explored in the context of novel crystalline forms for therapeutic compounds. An example is the study of 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, a compound with potential applications in treating disorders like asthma and depression (Norman, 2008).

Amide-Directed Fluorination

The compound plays a role in the fluorination of benzylic, allylic, and unactivated C-H bonds, as demonstrated in a study by Groendyke, AbuSalim, and Cook (2016). They describe a mild, amide-directed fluorination process mediated by iron, indicating broad substrate scope and functional group tolerance, crucial in chemical synthesis and drug development processes (Groendyke, AbuSalim, & Cook, 2016).

Metabotropic Glutamate Receptor (mGluR1) Antagonists

The synthesis and evaluation of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as a potent mGluR1 antagonist highlight its utility in the field of neuropsychopharmacology. This compound exhibits excellent subtype selectivity and a good pharmacokinetic profile, potentially elucidating mGluR1 functions in humans (Satoh et al., 2009).

Foldamer Structural Elements

Research by Galan et al. (2009) on ortho-fluoro- and ortho-chloro-N-methylbenzamide, compounds structurally related to 3-Fluoro-2-methylbenzamide, contributes to understanding foldamer structural elements. These studies are crucial in the rational design of novel arylamide foldamers, with implications in material science and molecular engineering (Galan et al., 2009).

Positron Emission Tomography (PET) Ligands

Research on developing PET ligands, like the study by Yamasaki et al. (2011), showcases the potential of 3-Fluoro-2-methylbenzamide derivatives in neuroimaging, particularly for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in brain research (Yamasaki et al., 2011).

Safety and Hazards

Mechanism of Action

Biochemical Pathways:

The affected pathways can vary depending on the specific target Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. By interfering with microtubule assembly or stability, 3-Fluoro-2-methylbenzamide could inhibit cell division and affect cellular functions .

properties

IUPAC Name |

3-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOKYZJJNQBVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590661 | |

| Record name | 3-Fluoro-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methylbenzamide | |

CAS RN |

886502-05-2 | |

| Record name | 3-Fluoro-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1318676.png)